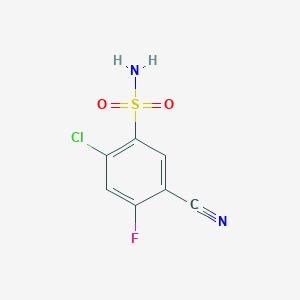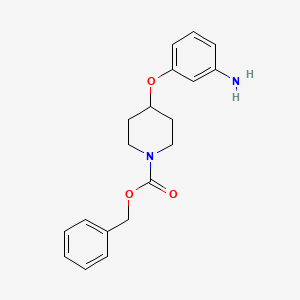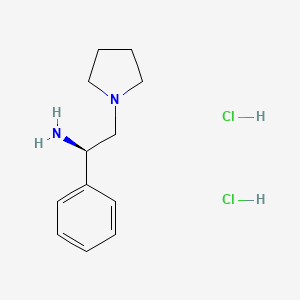
(R)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a phenyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. This method starts with the preparation of ®-3-aminopiperidin-2-one hydrochloride from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .
Industrial Production Methods
In industrial settings, the production of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride may involve large-scale synthesis using similar reduction methods. The process is optimized to ensure high yield and purity, often involving recrystallization and purification steps to obtain the final product in its dihydrochloride salt form.
化学反应分析
Types of Reactions
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
科学研究应用
®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter systems, influencing pathways related to neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride include:
- ®-3-Aminopiperidine dihydrochloride
- (S)-3-Aminopiperidine dihydrochloride
- Pyrrolopyrazine derivatives
Uniqueness
What sets ®-a-Phenyl-1-pyrrolidineethanamine dihydrochloride apart from similar compounds is its specific chiral configuration and the presence of both a phenyl group and a pyrrolidine ring.
属性
分子式 |
C12H20Cl2N2 |
|---|---|
分子量 |
263.2 g/mol |
IUPAC 名称 |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H/t12-;;/m0../s1 |
InChI 键 |
VTCVLRYWGCNNHP-LTCKWSDVSA-N |
手性 SMILES |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N.Cl.Cl |
规范 SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


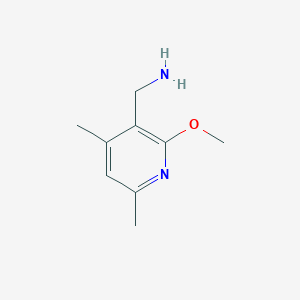
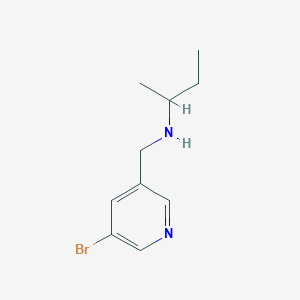
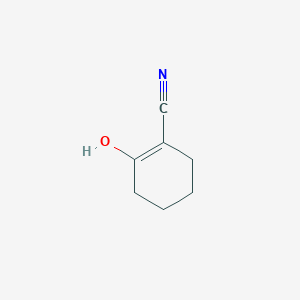
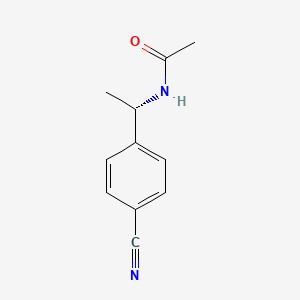
![7,7,13,13-tetramethyl-7,13-dihydro-5H-indeno[1,2-b]acridin](/img/structure/B1510930.png)
![3-Phenyl-2,8-diazaspiro[4.5]decan-1-one dihydrochloride](/img/structure/B1510936.png)
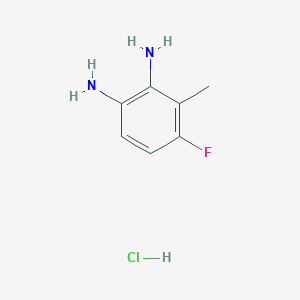
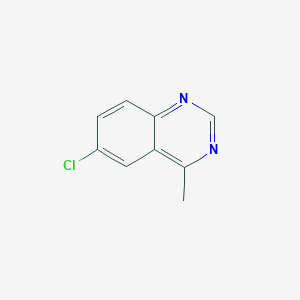
![Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate](/img/structure/B1510946.png)
![2-Chloro-3-[2-(hydroxymethyl)pyrrolidin-1-yl]phenol](/img/structure/B1510948.png)
![3-Chloro-4-(imidazo[1,2-a]pyridin-7-yloxy)aniline](/img/structure/B1510951.png)
